9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
The creation of derivatives similar to the compound often involves multi-step synthetic processes. For example, Ondrej imo, A. Rybár, and J. Alföldi (1995) detailed the synthesis of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones through a four-step synthesis starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione. This method showcases the complexity and versatility of synthetic approaches in creating such molecules, providing a foundation for further modifications and applications in drug design (Ondrej imo, Rybár, & Alföldi, 1995).
Crystal Structure Determination
X-ray crystallography has been pivotal in understanding the detailed molecular structures of purine and pyrimidine derivatives. For instance, the crystal structure of 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, as determined by Xiang-Shan Wang et al. (2011), reveals insights into the conformational dynamics and intermolecular interactions of such compounds. These structural analyses are crucial for the rational design of new molecules with desired biological activities (Wang et al., 2011).
properties
IUPAC Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13(2)12-26-19(27)17-18(23(4)21(26)28)22-20-24(9-6-10-25(17)20)15-11-14(3)7-8-16(15)29-5/h7-8,11,13H,6,9-10,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJFWBSFCDLJBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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